MAO-B Selective Inhibition: >5.8-Fold Selectivity Over MAO-A
In a head-to-head enzymatic assay using human membrane-bound MAO isoforms, 8-(benzylsulfanyl)quinoline displayed a clear preference for MAO-B (IC50 = 17,000 nM) over MAO-A (IC50 > 100,000 nM) [1]. This represents a >5.8-fold selectivity for MAO-B, a profile that distinguishes it from non-selective quinoline-based MAO inhibitors.
| Evidence Dimension | MAO-B vs MAO-A inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (MAO-B); >100,000 nM (MAO-A) |
| Comparator Or Baseline | MAO-A (same compound, different isoform) |
| Quantified Difference | >5.8-fold selectivity for MAO-B |
| Conditions | Human membrane-bound MAO-A and MAO-B expressed in insect cell membranes; kynuramine to 4-hydroxyquinoline conversion assay [1] |
Why This Matters
Selective MAO-B inhibition is a desired profile for Parkinson's disease research, avoiding the dietary tyramine interactions associated with non-selective MAO inhibitors.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 (accessed 2026-04-19). View Source
